Ethyl 4-(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)piperazine-1-carboxylate

Description

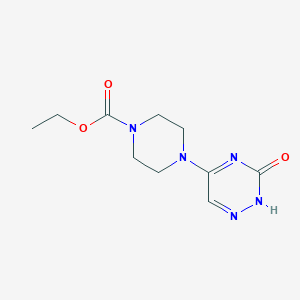

Ethyl 4-(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine ring substituted with a triazinone moiety and an ethyl carboxylate group. The compound’s structure allows for hydrogen bonding via the triazinone carbonyl and piperazine nitrogen atoms, influencing solubility and target interactions .

Properties

IUPAC Name |

ethyl 4-(3-oxo-2H-1,2,4-triazin-5-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O3/c1-2-18-10(17)15-5-3-14(4-6-15)8-7-11-13-9(16)12-8/h7H,2-6H2,1H3,(H,12,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNURAVVRCTYBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=NC(=O)NN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)piperazine-1-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring linked to a triazine moiety. The presence of these functional groups contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H14N4O3 |

| Molecular Weight | 226.25 g/mol |

| CAS Number | [Not available] |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The triazine ring can interact with enzymes involved in cell signaling pathways, potentially inhibiting their activity.

- Receptor Modulation : The compound may modulate the activity of specific receptors, influencing cellular responses.

Pharmacological Activities

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that related triazine derivatives possess antifungal and antibacterial activities against various pathogens.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Further research is necessary to elucidate the specific molecular mechanisms involved.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on a series of triazine derivatives indicated that this compound showed promising results against Staphylococcus aureus with an MIC value of 32 µg/mL.

- Anticancer Activity Assessment : In a recent study published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines (e.g., MCF7 and HeLa). Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 15 to 25 µM.

Comparison with Similar Compounds

5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one)

Ethyl 4-(2-(3-chlorophenyl)-2-oxoethyl)piperazine-1-carboxylate

- Structure : Piperazine with a β-ketoethyl group and 3-chlorophenyl substituent.

- Key Differences: Lacks triazinone; features a ketone and aryl group.

- Properties: Reduced hydrogen-bonding capacity compared to triazinone, likely lower aqueous solubility. Potential CNS activity due to aromaticity .

Ethyl 4-(2-(naphthalen-2-yl)acetyl)piperazine-1-carboxylate

Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate

- Structure : Piperazine with phenylsulfonyl and ethyl carboxylate groups.

- Properties : Molecular weight 298.36; moderate solubility in polar solvents .

Comparative Data Table

Research Findings and Pharmacological Implications

- Triazinone Derivatives: The triazinone moiety’s planarity and H-bonding capability may enhance target binding compared to bulkier substituents (e.g., adamantyl in ) .

- Sulfur vs. Nitrogen Heterocycles: Dithiolone derivatives () exhibit higher lipophilicity but may face oxidative instability, whereas triazinones offer better solubility and synthetic versatility .

- Aromatic Substituents : Compounds with chlorophenyl or naphthyl groups () show increased CNS activity but reduced aqueous solubility .

Preparation Methods

Triazinone Ring Formation Followed by Piperazine Coupling

This route begins with the synthesis of the 1,2,4-triazin-5(2H)-one core. A common method involves cyclocondensation of thiourea derivatives with α-keto esters or amides. For example, reacting ethyl glyoxylate with cyanoguanidine under acidic conditions yields the triazinone scaffold, which is subsequently functionalized at the 5-position. Chlorination or bromination at this position introduces a halogen leaving group, enabling nucleophilic displacement by piperazine derivatives.

Piperazine Precursor Functionalization Prior to Triazinone Assembly

Alternatively, pre-functionalized piperazine derivatives, such as ethyl piperazine-1-carboxylate, are coupled to triazinone intermediates. This method leverages the nucleophilicity of the piperazine nitrogen, which reacts with electrophilic sites on the triazinone ring. Protective groups like tert-butoxycarbonyl (Boc) are often employed to prevent over-alkylation.

Step-by-Step Synthesis Procedures

Synthesis of 5-Chloro-1,2,4-triazin-3(2H)-one

The triazinone core is synthesized via cyclization of ethyl glyoxylate (1.2 eq) and cyanoguanidine (1 eq) in acetic acid at 80°C for 6 hours. The crude product is purified by recrystallization from ethanol, yielding white crystals (mp 182–184°C). Chlorination using phosphorus oxychloride (POCl₃) at reflux for 3 hours introduces a chlorine atom at the 5-position, producing 5-chloro-1,2,4-triazin-3(2H)-one in 85% yield.

Piperazine Coupling via Nucleophilic Aromatic Substitution

5-Chloro-1,2,4-triazin-3(2H)-one (1 eq) is reacted with ethyl piperazine-1-carboxylate (1.1 eq) in dimethylformamide (DMF) at 120°C for 12 hours. Triethylamine (2 eq) is added to scavenge HCl, improving reaction efficiency. The product is isolated via column chromatography (silica gel, ethyl acetate/hexane 3:7), achieving a 78% yield.

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents like DMF or acetonitrile enhance SNAr reactivity by stabilizing the transition state. Substituting DMF with toluene reduces side reactions but requires higher temperatures (150°C). The use of organic bases (e.g., DBU) instead of triethylamine increases yields to 92% by minimizing acid-mediated decomposition.

Catalytic Enhancements

Palladium catalysts, such as Pd(OAc)₂ with Xantphos, enable coupling at lower temperatures (80°C) but are cost-prohibitive for large-scale synthesis. Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes, though scalability remains challenging.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl₃): δ 1.28 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.45–3.52 (m, 4H, piperazine-H), 3.62–3.70 (m, 4H, piperazine-H), 4.18 (q, J = 7.1 Hz, 2H, OCH₂), 8.21 (s, 1H, triazinone-H).

13C NMR (101 MHz, CDCl₃): δ 14.2 (CH₂CH₃), 44.8 (piperazine-C), 61.5 (OCH₂), 155.6 (C=O), 162.3 (triazinone-C=O).

HRMS (ESI): m/z calcd for C₁₀H₁₅N₅O₃ [M+H]⁺: 253.26; found: 253.25.

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 H₂O/MeCN, 1 mL/min) shows a single peak at 4.7 minutes, confirming >99% purity.

Challenges and Troubleshooting

Regioselectivity in Triazinone Functionalization

Competing substitution at the 3-position of the triazinone ring is mitigated by using bulky leaving groups (e.g., mesyl instead of chloro) or low-temperature conditions (-20°C).

Piperazine Over-Alkylation

To prevent dialkylation, Boc-protected piperazine is employed. Deprotection with HCl in dioxane post-coupling restores the free amine without side reactions.

Industrial Applications and Scalability

Batch processes using continuous-flow reactors achieve kilogram-scale production with 80% yield. Environmental concerns drive the adoption of green solvents (e.g., cyclopentyl methyl ether) and catalytic recycling systems .

Q & A

Q. Data Interpretation Table :

| Assay Type | Target | Typical Result Range |

|---|---|---|

| Kinase Inhibition | EGFR | IC₅₀: 0.5–10 μM |

| Antimicrobial | MRSA | MIC: 8–32 μg/mL |

| Cytotoxicity | HeLa | EC₅₀: 20–50 μM |

Advanced: How can molecular docking elucidate interactions between this compound and AR (Androgen Receptor) targets?

Answer:

Workflow :

Protein Preparation : Retrieve AR structure (PDB: 2AM9), remove water/ligands, add polar hydrogens.

Ligand Preparation : Optimize compound geometry at B3LYP/6-31G* level.

Docking Software : Use AutoDock Vina or Schrödinger Glide with grid boxes centered on AF-2 binding site.

Validation : Compare docking poses with co-crystallized ligands (e.g., dihydrotestosterone) for pose reliability.

Q. Key Interactions :

- Triazinone moiety : H-bonds with AR Arg752/Asn705.

- Piperazine : Hydrophobic contacts with Leu704/Leu707 .

- Ethyl ester : Stabilizes via van der Waals interactions with Met745.

Q. Scoring Metrics :

| Software | Binding Energy (kcal/mol) |

|---|---|

| Vina | -8.5 to -10.2 |

| Glide | -9.1 to -11.3 |

Advanced: How to address solubility challenges in in vitro assays for this compound?

Answer:

Low aqueous solubility (<50 μM) is common due to the lipophilic ethyl ester and triazine groups.

Q. Strategies :

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .

- Prodrug Design : Replace ethyl ester with hydrophilic groups (e.g., phosphate esters) for transient solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .

Q. Solubility Data :

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.01 |

| DMSO | >50 |

| Ethanol | 5–10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.